
苯丙炔酸苄酯
概述
描述
Benzyl propiolate is a useful research compound. Its molecular formula is C10H8O2 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
The exact mass of the compound Benzyl propiolate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzyl propiolate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl propiolate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
酯化过程
苯丙炔酸苄酯可以通过酯化过程合成 . 该过程涉及使用商业化的固定化和冻干的南极假丝酵母B型脂肪酶(Cal B)作为生物催化剂 . 酯化反应发生在无溶剂体系中,反应物为苯甲醇和丙酸 .
分批补料法
可以采用分批补料法来克服丙酸对脂肪酶在苯丙炔酸苄酯直接酯化反应中的失活影响 . 该方法包括在前 5 小时内控制添加丙酸,确保过量的醇来稀释培养基 .
生物催化
苯丙炔酸苄酯可以通过生物催化合成 . 该过程涉及使用不同的固定化脂肪酶 . 使用固定在生态友好型载体材料上的洋葱伯克霍尔德菌,对芳香族苯丙炔酸苄酯的生物催化进行了研究 .
风味增强
苯丙炔酸苄酯是一种具有水果香气的芳香族酯 . 它通常存在于自然界中,存在于一些水果中,例如李子和甜瓜 . 因此,它可以用于增强食品工业中成分的味道和气味 .
医药应用
由于其芳香潜力,包括水果味和花香味,苯丙炔酸苄酯可用于医药行业 . 它可以用来增强药物的味道,使其更易于接受 .
化妆品应用
安全和危害
作用机制
Target of Action
Benzyl propiolate, also known as benzyl propionate, is primarily used in the perfume and flavor industries . It’s important to note that the compound’s primary use is for its aromatic properties rather than a therapeutic effect.
Mode of Action
In the context of its use in perfumery and flavor industries, benzyl propiolate interacts with olfactory receptors in the nose, leading to the perception of a sweet, fruity, and floral aroma .
Biochemical Pathways
It’s known that aromatic compounds like benzyl propiolate can be synthesized from carboxylic acids and alcohols in a process known as esterification . In the case of benzyl propiolate, this involves the reaction of propionic acid with benzyl alcohol .
Pharmacokinetics
Once absorbed, it may be metabolized by enzymes in the liver and excreted through the kidneys .
Result of Action
The primary result of benzyl propiolate’s action is the perception of a sweet, fruity, and floral aroma when it interacts with olfactory receptors in the nose . This makes it a valuable ingredient in the creation of perfumes and flavorings.
Action Environment
The action of benzyl propiolate can be influenced by various environmental factors. For instance, the compound’s volatility and therefore its ability to reach olfactory receptors can be affected by temperature and humidity. Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and exposure to light or oxygen .
生化分析
Biochemical Properties
Benzyl propiolate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with lipases, which catalyze the esterification process involving benzyl propiolate. This interaction is crucial for the synthesis of aromatic esters, which are widely used in the food, cosmetic, and pharmaceutical industries . Additionally, benzyl propiolate can act as a substrate for certain oxidoreductases, facilitating redox reactions that are essential for cellular metabolism.
Cellular Effects
Benzyl propiolate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules, such as kinases and phosphatases, which play a role in regulating cell growth and differentiation . Furthermore, benzyl propiolate can modulate gene expression by interacting with transcription factors and other regulatory proteins. This modulation can lead to changes in the expression of genes involved in metabolic pathways, stress responses, and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of benzyl propiolate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Benzyl propiolate can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For example, it can inhibit the activity of certain hydrolases by forming a stable complex with the enzyme, thereby preventing substrate binding . Additionally, benzyl propiolate can activate transcription factors by inducing conformational changes that enhance their DNA-binding affinity, leading to altered gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzyl propiolate can change over time due to its stability and degradation. Benzyl propiolate is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and oxidation over extended periods . These degradation processes can affect its efficacy in biochemical assays and long-term studies. In in vitro studies, benzyl propiolate has been shown to maintain its activity for several hours, but its effects may diminish over time due to gradual degradation . In in vivo studies, the long-term effects of benzyl propiolate on cellular function are still being investigated, with some studies indicating potential impacts on cellular homeostasis and metabolic regulation .
Dosage Effects in Animal Models
The effects of benzyl propiolate vary with different dosages in animal models. At low doses, benzyl propiolate has been observed to enhance metabolic activity and promote cellular growth . At high doses, it can exhibit toxic effects, including oxidative stress and cellular apoptosis . Threshold effects have been identified, where specific dosages result in significant changes in cellular responses. For instance, doses above a certain threshold can lead to the activation of stress response pathways and the induction of cell death . These findings highlight the importance of dosage optimization in experimental studies involving benzyl propiolate.
Metabolic Pathways
Benzyl propiolate is involved in several metabolic pathways, including those related to fatty acid metabolism and redox reactions. It interacts with enzymes such as acyl-CoA synthetases and oxidoreductases, which facilitate its incorporation into metabolic processes . Benzyl propiolate can also influence metabolic flux by altering the levels of key metabolites, such as acetyl-CoA and NADH . These changes can impact overall cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, benzyl propiolate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, benzyl propiolate can localize to specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . The distribution of benzyl propiolate within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of benzyl propiolate is critical for its activity and function. Benzyl propiolate can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . These localizations enable benzyl propiolate to interact with organelle-specific enzymes and proteins, thereby influencing organelle function and cellular homeostasis . Understanding the subcellular localization of benzyl propiolate is essential for elucidating its role in cellular processes and metabolic regulation.
属性
IUPAC Name |
benzyl prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-2-10(11)12-8-9-6-4-3-5-7-9/h1,3-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSLTHXLCZSZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337487 | |
| Record name | Benzyl propiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14447-01-9 | |
| Record name | Benzyl propiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl propiolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of reactions can benzyl propiolate undergo, and how does its structure influence regioselectivity in these reactions?
A1: Benzyl propiolate is a versatile compound capable of participating in various reactions, including Diels-Alder reactions and 1,3-dipolar cycloadditions. [, ] The presence of the phenyl group in benzyl propiolate can influence the regioselectivity of these reactions. For instance, in 1,3-dipolar cycloadditions with benzonitrile oxide, polymer-bound benzyl propiolate yielded a single regioisomer upon cleavage and esterification. In contrast, the analogous reaction in solution produced a 1:1 mixture of two possible regioisomers. [] This highlights how attaching benzyl propiolate to a polymer support can impact the reaction outcome compared to solution-phase chemistry.
Q2: Can you provide examples of how benzyl propiolate has been utilized in green chemistry strategies?
A2: Researchers have explored the use of benzyl propiolate in developing green chemistry approaches for synthesizing compounds with adjacent quaternary centers. [, ] Specifically, they employed a crystal-to-crystal photodecarbonylation reaction of a trans-α,α‘-dialkenoylcyclohexanone derivative synthesized from benzyl propiolate. This solid-state reaction, using sunlight as an energy source, provided high yields of the desired product with excellent stereoselectivity, highlighting the potential of benzyl propiolate in environmentally friendly synthetic strategies. [, ]
Q3: What is the molecular formula and weight of benzyl propiolate?
A3: The molecular formula of benzyl propiolate is C10H8O2, and its molecular weight is 160.17 g/mol.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
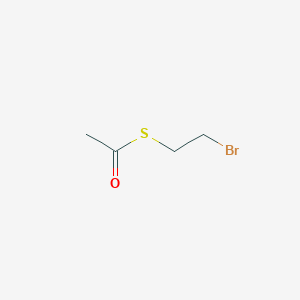
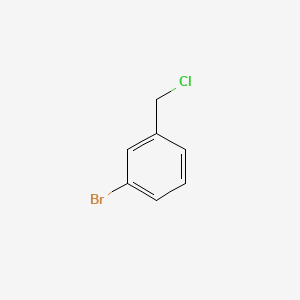

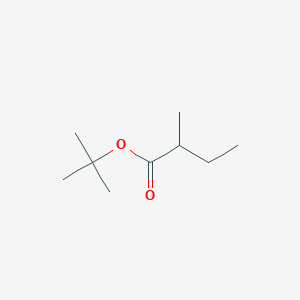
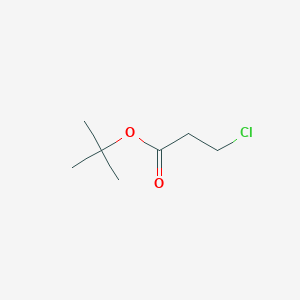
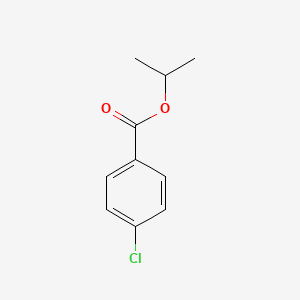
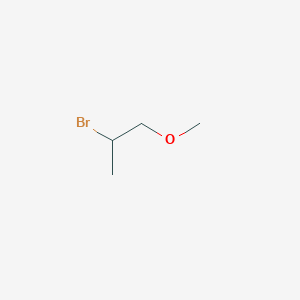
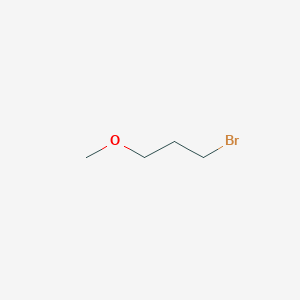
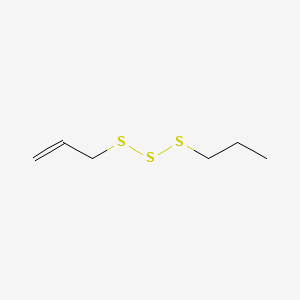




![[tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate](/img/structure/B1268104.png)
